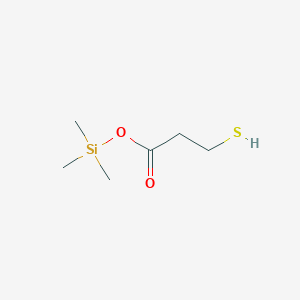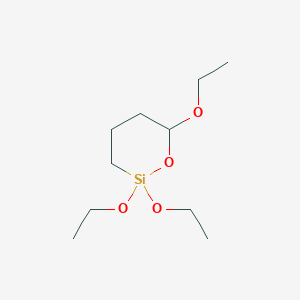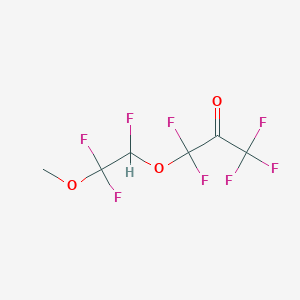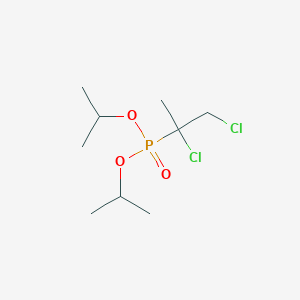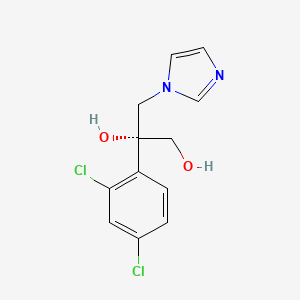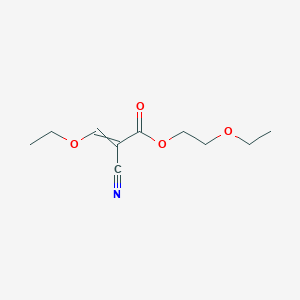
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridinium core substituted with a cyanophenyl group and three methyl groups, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves a multi-step process. One common method starts with the preparation of the pyridinium core, followed by the introduction of the cyanophenyl group and the methyl groups. The final step involves the formation of the perchlorate salt. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The cyanophenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
2-(4-Cyanophenyl)-5-(4-pentylphenyl)pyrylium perchlorate: This compound has a similar cyanophenyl group but differs in the core structure and additional substituents.
1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: Another compound with a cyanophenyl group, but with different substituents and core structure. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and physical properties.
Properties
CAS No. |
90018-16-9 |
|---|---|
Molecular Formula |
C15H15ClN2O4 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
4-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C15H15N2.ClHO4/c1-11-8-12(2)17(13(3)9-11)15-6-4-14(10-16)5-7-15;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JMHSVHBHXBIQJO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)C#N)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
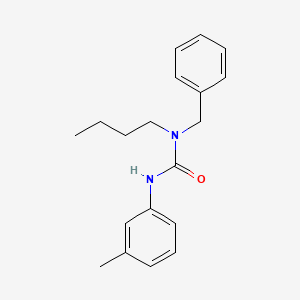
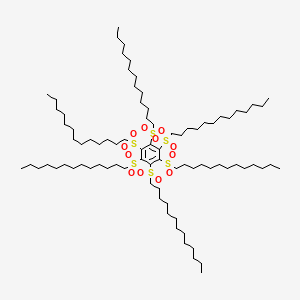
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
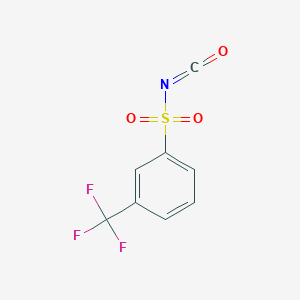
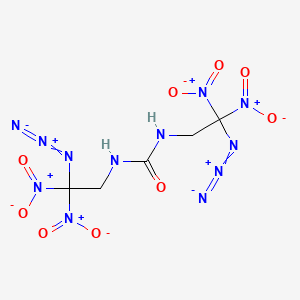
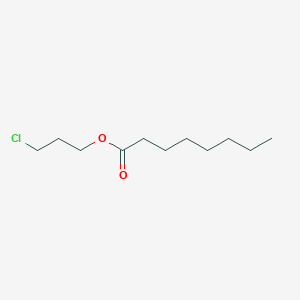
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
